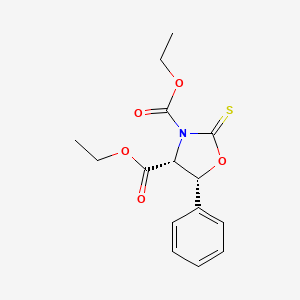![molecular formula C21H27N3O4 B14661591 2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 52184-30-2](/img/structure/B14661591.png)
2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of tert-butyl groups, a methoxy group, and a nitrophenyl hydrazinylidene moiety, which contribute to its distinct reactivity and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-di-tert-butylphenol with 4-methoxy-2-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions . The reaction mixture is then subjected to further purification steps, including extraction and recrystallization, to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, modifying the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or catalytic hydrogenation for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction can produce amino derivatives, and substitution reactions can introduce new functional groups onto the aromatic ring, leading to a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species that can modulate cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butyl-6-(4-methoxybenzyl)phenol: Similar in structure but lacks the nitrophenyl hydrazinylidene moiety.
2,4-Dimethyl-6-tert-butylphenol: Contains methyl groups instead of tert-butyl groups and lacks the hydrazinylidene moiety.
2,6-Di-tert-butyl-4-methoxyphenol: Similar but with different substitution patterns on the aromatic ring.
Uniqueness
2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of tert-butyl groups, a methoxy group, and a nitrophenyl hydrazinylidene moiety. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
52184-30-2 |
|---|---|
Formule moléculaire |
C21H27N3O4 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-[(4-methoxy-2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C21H27N3O4/c1-20(2,3)13-10-15(21(4,5)6)19(25)17(11-13)23-22-16-9-8-14(28-7)12-18(16)24(26)27/h8-12,25H,1-7H3 |
Clé InChI |
HWLBSPOIRJRIDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-])O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


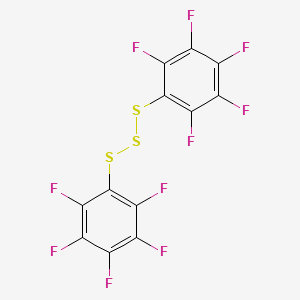
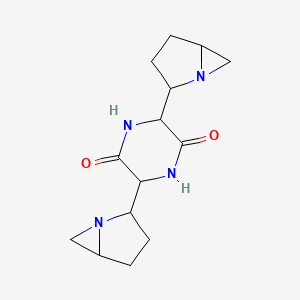
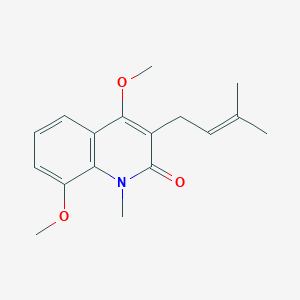
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)
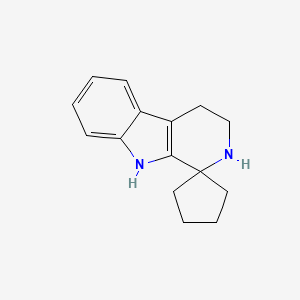
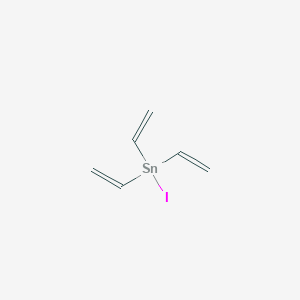

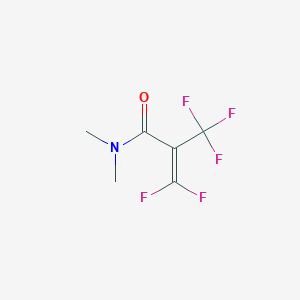
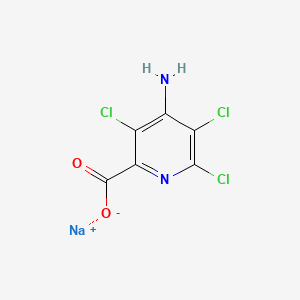
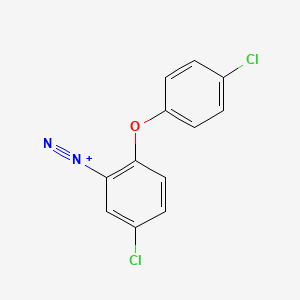

![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
